molecular formula C15H16N4O3S B2539878 Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate CAS No. 2411325-29-4

Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate

Cat. No.: B2539878
CAS No.: 2411325-29-4
M. Wt: 332.38
InChI Key: WUAAZEZVHJMTGZ-SNAWJCMRSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds that have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation .


Synthesis Analysis

These compounds can be synthesized in several steps from commercially available substances . The process involves the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the acylation of pyridin-2-amine with furan-2-carbonyl chloride to give N-(pyridin-2-yl)furan-2-carboxamide, and the subsequent treatment of the latter with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by techniques such as NMR and HRMS .

Mechanism of Action

The mechanism of action of these compounds involves their binding to the kinase through key hydrogen bonds interaction . They have been shown to inhibit PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Future Directions

The future directions in the study of these compounds could involve further exploration of their potential biological activities and the development of novel anti-fibrotic drugs .

Properties

IUPAC Name

methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-22-13(21)5-4-12(20)18-7-9-19(10-8-18)15-17-11-3-2-6-16-14(11)23-15/h2-6H,7-10H2,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAAZEZVHJMTGZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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